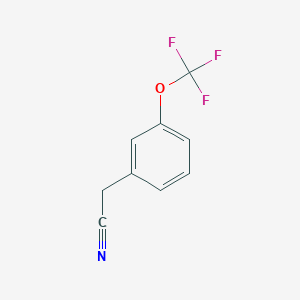

3-(Trifluoromethoxy)phenylacetonitrile

Descripción general

Descripción

3-(Trifluoromethoxy)phenylacetonitrile is a fluorinated organic compound that belongs to the broader class of trifluoromethyl ethers. The trifluoromethoxy group is known for its unique properties, significantly impacting the physical and chemical characteristics of compounds. This group is highly desirable in various fields, including materials science and medicinal chemistry, due to its ability to alter the properties of molecules in a predictable manner (Lee, Ngai, & Lee, 2018).

Synthesis Analysis

The synthesis of 3-(Trifluoromethoxy)phenylacetonitrile involves the introduction of the trifluoromethoxy group into phenylacetonitrile. While specific methods for synthesizing this exact compound were not identified, general approaches to synthesizing trifluoromethyl ethers can involve direct trifluoromethoxylation reactions. These processes have been developed and optimized over recent years, with catalytic approaches playing a crucial role in improving efficiency and selectivity (Lee, Ngai, & Lee, 2018).

Molecular Structure Analysis

The molecular structure of trifluoromethyl ethers, including 3-(Trifluoromethoxy)phenylacetonitrile, is characterized by the strong electron-withdrawing effect of the trifluoromethoxy group. This group significantly influences the electronic properties of the compound, potentially affecting its reactivity and stability. Density functional theory (DFT) calculations and vibrational spectroscopy studies, such as those conducted on similar compounds, provide insights into the molecular stability and hydrogen bond strength, crucial for understanding the compound's behavior in various conditions (Tayyari et al., 2007).

Chemical Reactions and Properties

3-(Trifluoromethoxy)phenylacetonitrile's chemical properties are influenced by the presence of both the trifluoromethoxy and the nitrile groups. These functionalities make it a versatile intermediate for various organic syntheses. The compound's reactivity can be explored through its involvement in nucleophilic substitution reactions, addition reactions, and its potential as a precursor for further functionalization. Research on trifluoromethyl ethers and related compounds highlights innovative strategies for introducing fluorinated motifs into organic molecules, significantly expanding their utility in synthetic chemistry (Lee, Ngai, & Lee, 2019).

Aplicaciones Científicas De Investigación

Organic Synthesis and Modification

3-(Trifluoromethoxy)phenylacetonitrile serves as a significant component in organic synthesis and modification, facilitating the formation of carbon-heteroatom bonds. Its utility is underscored in the generation of cationic species from organic molecules, which can be detected and studied using spectral methods. The efficiency and experimental simplicity of reactions promoted by related trifluoromethanesulfonic acid highlight its potential for creating novel organic compounds (Kazakova & Vasilyev, 2017).

Antitubercular Drug Design

In the realm of antitubercular research, the trifluoromethyl group, similar in functionality to 3-(trifluoromethoxy)phenylacetonitrile, is noted for its role in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents. This modification suggests a potential avenue for the development of more effective antitubercular therapies, emphasizing the impact of fluorinated substituents on drug potency and behavior (Thomas, 1969).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide, while not directly related to 3-(trifluoromethoxy)phenylacetonitrile, serves as an example of how structural modification can significantly influence supramolecular self-assembly behavior. This insight into molecular design and assembly processes suggests potential applications for 3-(trifluoromethoxy)phenylacetonitrile in nanotechnology and materials science, where precise molecular control is crucial (Cantekin, de Greef, & Palmans, 2012).

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a technique used to study the interaction between biomolecules and ligands, where photoreactive groups are strategically placed within molecules to facilitate cross-linking upon light activation. 3-(Trifluoromethyl)-3-phenyldiazirine, a compound related to 3-(trifluoromethoxy)phenylacetonitrile, is among the most widely used photoreactive groups. This application underscores the potential of 3-(trifluoromethoxy)phenylacetonitrile in the detailed exploration of biological systems and drug-target interactions (Vodovozova, 2007).

Environmental Applications

The environmental fate and effects of chemicals like TFM (3-trifluoromethyl-4-nitrophenol), although not identical, share similar structural motifs with 3-(trifluoromethoxy)phenylacetonitrile, offering insights into the environmental behavior of such compounds. The transient impact of TFM on aquatic environments and its relatively non-toxic nature to mammals indicate potential environmental considerations for the use and disposal of 3-(trifluoromethoxy)phenylacetonitrile and related substances (Hubert, 2003).

Safety And Hazards

3-(Trifluoromethoxy)phenylacetonitrile is considered hazardous. It has hazard statements H301-H312-H315-H319-H332, indicating toxicity if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Personal protective equipment/face protection should be worn when handling this compound .

Propiedades

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLPHJZVNJXHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333746 | |

| Record name | 3-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)phenylacetonitrile | |

CAS RN |

108307-56-8 | |

| Record name | 3-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethoxy)phenyl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

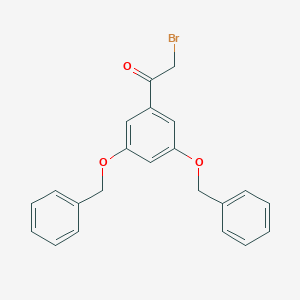

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)